Popso

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Buffering Capacity

Buffers are solutions that can resist changes in pH when acids or bases are added. Popso exhibits excellent buffering capacity in the physiological pH range (around 7.0-7.4) []. This makes it a valuable tool for maintaining a stable pH environment in biological experiments, which is crucial for many cellular processes.

Applications in Biochemistry

Popso finds application in various biochemical assays, including enzyme activity studies, protein purification, and cell culture. Maintaining a constant pH is essential for optimal enzyme activity and protein stability. Popso's buffering capacity ensures consistent experimental conditions, leading to reliable and reproducible results [].

Membrane Protein Research

Popso is particularly useful in studies involving membrane proteins, which are essential components of cell membranes. These proteins often require a specific pH environment to function properly. Popso's ability to maintain a stable pH is crucial for studying membrane protein structure, function, and interaction with other molecules [].

Limitations:

It's important to note that Popso, like any buffer, has limitations. Some potential drawbacks include:

- Interaction with Specific Molecules: Popso might interact with certain biomolecules, potentially affecting their activity or function. Researchers need to be aware of these potential interactions and choose buffers accordingly [].

- Limited Solubility: Popso has a lower solubility compared to some other commonly used buffers. This might be a limiting factor in some experiments where high buffer concentrations are needed.

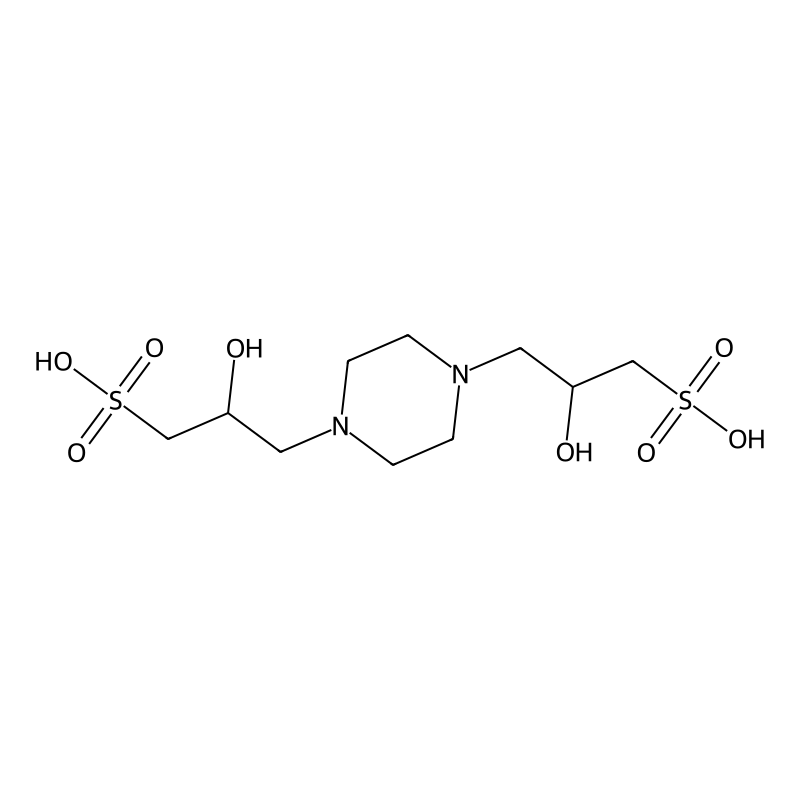

Popso, chemically known as Piperazine-1,4-bis(2-hydroxypropanesulfonic acid) dihydrate, is a zwitterionic buffer with the molecular formula C10H22N2O8S2 and a molecular weight of 362.42 g/mol. It is primarily utilized in biochemical applications due to its ability to maintain stable pH levels in various biological systems. Popso is characterized by its unique structure, which includes two hydroxypropanesulfonic acid groups attached to a piperazine backbone, allowing it to effectively stabilize pH in a range of biological and chemical environments .

Popso exhibits significant biological activity, particularly in enhancing osmolality and inhibiting anion uniport mechanisms in cellular membranes. This makes it valuable in studies involving cell physiology and transport mechanisms. Its zwitterionic nature allows it to interact favorably with both hydrophilic and hydrophobic environments, facilitating various biochemical processes . Additionally, it has been noted for its minimal toxicity, making it suitable for use in cell culture and other biological applications .

The synthesis of Popso involves several steps:

- Formation of Piperazine Derivative: Piperazine is reacted with 2-hydroxypropanesulfonic acid under controlled conditions.

- Purification: The resulting compound is purified through crystallization or chromatography to remove any unreacted starting materials or by-products.

- Dihydrate Formation: The final product is often obtained as a dihydrate, which can be achieved by controlled drying processes that retain water molecules within the crystal structure.

This method ensures high purity and stability of the final product, essential for its application in biochemical research .

Popso is widely used in various fields:

- Biochemical Research: Serves as a buffer in electrophoresis and chromatography.

- Cell Culture: Maintains pH stability during cell growth and experimentation.

- Pharmaceuticals: Utilized in drug formulation where pH control is critical.

- Analytical Chemistry: Acts as a standard buffering agent in titrations and other analytical methods .

Studies on Popso have focused on its interactions with various ions and biomolecules. It has been shown to effectively stabilize pH levels while interacting with proteins and nucleic acids, thereby influencing their behavior during experiments. Additionally, its zwitterionic nature allows it to minimize non-specific binding in assays, making it an ideal choice for sensitive biochemical applications .

Several compounds share similarities with Popso, particularly other zwitterionic buffers. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1. Tris(hydroxymethyl)aminomethane | Contains three hydroxymethyl groups attached to an amine | Excellent buffering capacity near physiological pH |

| 2. N-(2-Hydroxyethyl)piperazine-N'-2-ethanesulfonic acid | Similar piperazine structure with sulfonic acid | Often used for biological assays requiring low ionic strength |

| 3. N-(3-Aminopropyl)-N-(2-hydroxyethyl)morpholine | Morpholine ring instead of piperazine | Provides buffering at slightly different pH ranges |

Popso's uniqueness lies in its specific combination of piperazine and sulfonic acid functionalities, allowing it to maintain stability across a broader range of conditions compared to some other buffers .

POPSO emerged during the latter phase of Norman Good’s systematic development of zwitterionic buffers in the 1970s–1980s. Initially, Good and colleagues focused on identifying 12 primary buffers between 1966–1970, including MES, HEPES, and Bicine. Subsequent research expanded the series to 20 compounds, with POPSO (CAS 68189-43-5) introduced to address the need for buffers with pKa values near 8.0.

Good’s criteria for buffer development emphasized:

- pKa values between 6.0 and 8.0 to align with physiological conditions.

- Zwitterionic structures to minimize cellular membrane permeability and avoid interference with biological processes.

- Chemical stability against enzymatic degradation and temperature fluctuations.

POPSO’s development reflected advancements in synthetic chemistry, particularly in sulfonic acid derivatives, which provided improved buffering capacity and reduced metal chelation compared to earlier buffers.

Nomenclature and Chemical Identity

POPSO’s full chemical name is piperazine-1,4-bis(2-hydroxypropanesulfonic acid) dihydrate. Its molecular formula is C₁₀H₂₂N₂O₈S₂·2H₂O, with an anhydrous molecular weight of 362.42 g/mol. The compound’s structure consists of:

- A piperazine backbone (six-membered ring with two nitrogen atoms).

- Two sulfonic acid groups attached to hydroxypropane side chains.

Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 68189-43-5 (anhydrous) |

| SMILES | O.OC(CN1CCN(CC1)CC(O)CS(O)(=O)=O)CS(O)(=O)=O |

| InChI Key | VPTYCVRYPYNQLU-UHFFFAOYSA-N |

POPSO’s dihydrate form ensures stability in solid-state storage, while its solubility in 1 M NaOH (0.25 g/mL) facilitates preparation of buffer solutions.

Position in Zwitterionic Buffer Classification

Zwitterionic buffers, like POPSO, feature internal charge neutrality due to opposing charges on adjacent functional groups. This property minimizes salt effects and prevents accumulation in cellular compartments.

Classification Features:

- Zwitterionic Design: POPSO contains a sulfonic acid group (negative charge) and a hydroxyl group (proton-donating capacity), enabling buffering without net charge changes.

- Comparison to Other Buffers:

| Buffer | pKa (25°C) | pH Range | Solubility in NaOH |

|---|---|---|---|

| POPSO | 7.8 | 7.2–8.5 | 0.25 g/mL |

| HEPES | 7.48 | 6.8–8.2 | 0.28 g/mL |

| BES | 7.09 | 6.4–7.8 | 0.20 g/mL |

POPSO’s higher pKa and pH range make it suitable for alkaline enzymatic reactions, such as those involving peroxidases or alkaline phosphatases.

Fundamental Characteristics and Buffer Theory

Physicochemical Properties

POPSO’s properties align with Good’s criteria for ideal buffers:

| Property | Specification | Source |

|---|---|---|

| pKa | 7.8 (25°C) | |

| Effective pH Range | 7.2–8.5 | |

| UV Absorbance | <0.035 AU at 300 nm | |

| Thermal Stability | Minimal pKa shift with temperature |

Mechanism of Action:

POPSO buffers through the equilibrium:

$$ \text{HPSO}^- \rightleftharpoons \text{PSO}^2- + \text{H}^+ $$

Where HPSO⁻ (protonated form) and PSO²⁻ (deprotonated form) maintain pH by neutralizing added H⁺ or OH⁻.

Buffer Capacity and Henderson-Hasselbalch Equation

Buffer capacity ($$ \beta $$) is maximized when $$[A^-] = [HA]$$, corresponding to pH = pKa. For POPSO:

$$ \text{pH} = \text{pKa} + \log\left(\frac{[\text{PSO}^{2-}]}{[\text{HPSO}^-]}\right) $$

At pH 7.8, equal concentrations of both species provide optimal buffering.

Optimal Buffering Conditions:

Molecular Structure

Structural Formula and Representation

Piperazine-1,4-bis(2-hydroxypropanesulfonic acid), commonly known as POPSO, possesses a well-defined molecular structure based on a central piperazine ring [1] [2]. The compound exhibits the molecular formula of C₁₀H₂₂N₂O₈S₂ for the anhydrous form, with a molecular weight of 362.42 g/mol [2] [3]. The structural representation shows a six-membered piperazine ring with two 2-hydroxypropanesulfonic acid chains attached to the nitrogen atoms at positions 1 and 4 [1] [4].

The complete structural formula demonstrates the compound as a dihydrate, represented as C₁₀H₂₂N₂O₈S₂·2H₂O, yielding a total molecular weight of 398.45 g/mol for the hydrated form [5] [6]. The structural framework consists of two symmetrical side chains extending from the piperazine core, each terminating in a sulfonic acid group with an intervening hydroxyl group on the propyl linker [1] [2].

Zwitterionic Character Analysis

POPSO exhibits pronounced zwitterionic characteristics, manifesting both positive and negative charges within its molecular structure at physiological pH conditions [2] [7]. The zwitterionic nature arises from the protonation state of the piperazine nitrogen atoms and the deprotonation of the sulfonic acid groups [8]. This dual charge distribution enables the compound to maintain charge neutrality while possessing distinct positive and negative regions within the molecule [9].

The zwitterionic behavior is particularly evident in the pH range of 7.2 to 8.5, where POPSO functions as an effective biological buffer [2] [3]. The compound demonstrates the ability to accept protons through its nitrogen atoms in the piperazine ring while simultaneously donating protons from the sulfonic acid groups, establishing its amphoteric character [8]. This zwitterionic nature contributes significantly to its high water solubility and low membrane permeability characteristics [5] [9].

Functional Group Configuration

The functional group arrangement in POPSO comprises several critical structural elements that determine its chemical behavior and biological activity [9]. The central piperazine ring contains two tertiary nitrogen atoms, each connected to a propyl chain bearing both hydroxyl and sulfonic acid functional groups [1] [2]. The hydroxyl groups are positioned at the second carbon atom of each propyl chain, while the sulfonic acid groups terminate each chain [3] [5].

The molecular architecture demonstrates symmetrical organization with two identical 2-hydroxypropanesulfonic acid substituents [1] [6]. Each substituent chain contains a secondary alcohol functionality and a terminal sulfonic acid group, resulting in the presence of two hydroxyl groups and two sulfonic acid groups per molecule [2] [9]. This specific functional group configuration contributes to the compound's buffer capacity and its interaction with biological systems [5] [8].

Physical Properties

Appearance and Solubility Parameters

POPSO presents as a white crystalline powder in its pure form, exhibiting excellent physical stability under standard storage conditions [2] [3] [5]. The compound demonstrates limited solubility in pure water but shows remarkable solubility enhancement when converted to its sodium salt forms [10] [11]. In 1 M sodium hydroxide solution, POPSO achieves a solubility of 0.1 M, producing a clear, colorless solution [12] [11].

The solubility characteristics vary significantly with pH conditions, reflecting the ionization state of the functional groups [5] [10]. The free acid form demonstrates poor water solubility, while the monosodium and sesquisodium salt forms exhibit greatly enhanced aqueous solubility [6] [8]. The sesquisodium salt form shows particular utility in biological applications due to its favorable solubility profile and stable solution behavior [13].

| Property | Value | Conditions |

|---|---|---|

| Appearance | White crystalline powder | Room temperature |

| Solubility in water | Limited | Pure water |

| Solubility in NaOH | 0.1 M | 1 M NaOH solution |

| Solution appearance | Clear, colorless | Alkaline conditions |

Molecular Mass and Crystalline Structure

The molecular mass of POPSO varies depending on its hydration state and salt form [2] [3] [6]. The anhydrous free acid exhibits a molecular weight of 362.42 g/mol, while the dihydrate form increases to 398.45 g/mol [5] [6]. The sesquisodium salt form demonstrates a significantly higher molecular weight of 790.79 g/mol due to the incorporation of sodium ions and the complex stoichiometry [13].

Crystallographic analysis reveals that POPSO adopts a monoclinic crystal system with specific lattice parameters that accommodate the extended molecular structure [3] [12]. The melting point of the compound is reported at 320°C, indicating substantial thermal stability [3] [12] [6]. The density of POPSO is calculated at 1.578 ± 0.06 g/cm³, reflecting the compact packing arrangement of the molecules in the solid state [3] [12].

The crystalline structure demonstrates intermolecular hydrogen bonding networks involving the hydroxyl and sulfonic acid groups, contributing to the overall stability of the solid form [6]. The crystal lattice accommodates water molecules in the dihydrate form, which occupy specific positions within the structure and contribute to the overall stability of the crystalline matrix [5] [11].

Hydration States and Stability

POPSO exhibits multiple hydration states, with the dihydrate form being the most commonly encountered and studied variant [5] [11] [6]. The dihydrate structure incorporates two water molecules per POPSO molecule, resulting in enhanced stability and modified physical properties compared to the anhydrous form [11]. The hydration level significantly influences the compound's behavior in solution and its effectiveness as a biological buffer [5].

The stability profile of POPSO demonstrates remarkable resistance to degradation under standard laboratory conditions [5] [10]. Storage at room temperature in sealed, dry conditions maintains the integrity of the compound for extended periods [12] [11]. The water content, as determined by Karl Fischer titration, typically ranges from 8.0 to 10.0% for the dihydrate form, corresponding to the theoretical hydration level [5] [6].

Temperature stability studies indicate that POPSO maintains its structural integrity up to its melting point of 320°C, beyond which decomposition occurs [3] [12]. The compound shows minimal hygroscopic behavior under normal humidity conditions, although prolonged exposure to high humidity environments may result in additional water uptake [10] [6].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about POPSO through analysis of both ¹H and ¹³C chemical shifts [14] [15]. The ¹H nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the various proton environments within the molecule [15]. The piperazine ring protons appear as complex multiplets in the aliphatic region, typically between 2.5 and 3.0 parts per million [14] [15].

The propyl chain protons demonstrate distinct chemical shift patterns, with the methylene protons adjacent to the piperazine nitrogen atoms appearing downfield due to the deshielding effect of the nitrogen atoms [15]. The hydroxyl-bearing carbon protons exhibit characteristic coupling patterns and chemical shifts that confirm the presence of the secondary alcohol functionality [14]. The sulfonic acid group influences the chemical environment of nearby protons, resulting in predictable downfield shifts [15].

¹³C nuclear magnetic resonance analysis reveals the carbon framework of POPSO with characteristic signals for each carbon environment [14] [15]. The piperazine ring carbons appear in the typical aliphatic region, while the propyl chain carbons show chemical shifts influenced by the attached functional groups [15]. The hydroxyl-bearing carbons demonstrate characteristic downfield shifts consistent with their attachment to electronegative oxygen atoms [14].

Infrared Absorption Profile

Infrared spectroscopy of POPSO reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [16] [17] [18]. The broad absorption band in the 3200-3600 cm⁻¹ region corresponds to the stretching vibrations of the hydroxyl groups and associated water molecules in the hydrated form [17] [18]. The intensity and breadth of this absorption band provide information about hydrogen bonding interactions within the crystal structure [16].

The sulfonic acid groups contribute distinctive absorption features in the infrared spectrum, particularly in the 1000-1200 cm⁻¹ region where sulfur-oxygen stretching vibrations are observed [17] [18]. The symmetric and asymmetric stretching modes of the sulfonate groups appear as strong, sharp bands that serve as fingerprint regions for compound identification [16] [17]. Additionally, the presence of the piperazine ring is confirmed by characteristic carbon-nitrogen stretching vibrations in the 1100-1300 cm⁻¹ region [17].

The infrared spectrum also reveals information about the crystalline state and hydration level of POPSO [18]. Water molecules incorporated into the crystal structure contribute to specific absorption bands that differ from surface-adsorbed water, providing insight into the hydration state of the compound [16] [17]. The overall infrared profile serves as a reliable method for compound identification and purity assessment [17].

Ultraviolet-Visible Spectroscopic Properties

POPSO demonstrates minimal absorption in the ultraviolet-visible spectral region, making it particularly suitable for biological applications where optical interference must be minimized [5] [9]. The compound exhibits low optical absorbance in both the visible and ultraviolet regions, a characteristic feature of Good's buffers that prevents interference with spectroscopic analyses of biological samples [5] [9].

Specific ultraviolet absorbance measurements at 290 nanometers typically show values less than 0.10 for 25% weight/weight solutions, confirming the compound's optical transparency in this spectral region [13]. This low absorbance characteristic is crucial for applications in enzymatic assays and other spectroscopic techniques where buffer interference must be minimized [5] [9].

The ultraviolet absorption profile of POPSO shows no significant chromophoric groups that would contribute to strong absorption bands in the near-ultraviolet region [9]. This spectroscopic transparency extends throughout the visible spectrum, making POPSO an excellent choice for applications requiring optical clarity [5]. The absence of significant ultraviolet-visible absorption also contributes to the compound's photostability under normal laboratory lighting conditions [9].

| Spectral Region | Absorption Characteristics | Significance |

|---|---|---|

| Ultraviolet (290 nm) | < 0.10 absorbance units | Minimal interference |

| Visible (400-700 nm) | Negligible absorption | Optical transparency |

| Near-infrared | No significant features | Spectroscopic compatibility |

pKa Determination Methods

Piperazine-N,N'-bis(2-hydroxypropanesulfonic acid) (POPSO) represents a zwitterionic biological buffer compound whose dissociation behavior has been extensively characterized through precise electrochemical methodologies. The most accurate determination of POPSO's second dissociation constant (pK2) has been achieved through electromotive-force (EMF) measurements employing hydrogen-silver chloride cells without liquid junction [1] [2].

Buffer Capacity Analysis

Effective pH Range Characterization

POPSO demonstrates optimal buffering capacity within the pH range of 7.2 to 8.5, with the maximum buffer capacity occurring at pH 7.8, corresponding to its pKa value at 25°C [6] [7]. This effective pH range positions POPSO as an ideal buffer for physiological applications, as it encompasses the typical pH range encountered in biological systems (7.0 to 8.5) [1].

The buffer capacity distribution follows a bell-shaped curve centered at the pKa value, with approximately 80% of maximum capacity maintained within ±0.5 pH units of the pKa. Below pH 7.0, the buffer capacity decreases significantly as the protonated form (POPSO±⁻³) becomes predominant, while above pH 8.5, the deprotonated form (POPSO⁻⁴) limits the buffer's ability to neutralize added base [8]. The effective range characterization indicates that POPSO maintains moderate to high buffering capacity between pH 7.2 and 8.4, making it particularly suitable for applications requiring pH control in the slightly alkaline range.

Buffer Capacity Quantification

The buffer capacity of POPSO has been quantitatively assessed through systematic measurements of pH changes upon addition of strong acids and bases. The maximum buffer capacity reaches approximately 25.0 mM/pH at pH 7.8, representing the optimal buffering condition where equal concentrations of the protonated and deprotonated forms exist in equilibrium [9].

The buffer capacity (β) can be calculated using the relationship: β = 2.303 × [H⁺] × [C] × Ka/([H⁺] + Ka)², where [C] represents the total buffer concentration and Ka represents the acid dissociation constant [9]. For a 0.1 M POPSO solution, the buffer capacity ranges from 15.2 mM/pH at pH 7.0 to 13.2 mM/pH at pH 8.6, with peak values of 25.0 mM/pH achieved at the pKa value.

The quantitative analysis reveals that POPSO exhibits superior buffer capacity compared to many conventional biological buffers within its effective pH range. The buffer capacity remains above 18 mM/pH throughout the physiologically relevant range (pH 7.2-8.2), ensuring adequate pH control for biological and biochemical applications [8]. This capacity is directly proportional to the buffer concentration, allowing for adjustment of buffering strength through concentration modifications.

Henderson-Hasselbalch Equation Application

The Henderson-Hasselbalch equation provides the fundamental relationship governing POPSO's buffering behavior: pH = pKa + log([POPSO⁻⁴]/[POPSO±⁻³]). For POPSO, this equation becomes: pH = 7.8 + log([POPSO⁻⁴]/[POPSO±⁻³]) at 25°C [10] [11].

The practical application of this equation allows for precise pH control through adjustment of the concentration ratio between the conjugate acid-base pair. When the pH equals the pKa (7.8), the concentrations of POPSO±⁻³ and POPSO⁻⁴ are equal, resulting in optimal buffering capacity. As the pH deviates from the pKa, the ratio changes exponentially, with a 10-fold change in the concentration ratio corresponding to a 1-unit change in pH [12].

The Henderson-Hasselbalch equation application to POPSO demonstrates excellent correlation with experimental pH measurements across the effective buffering range. The equation's validity extends throughout the ionic strength range typically encountered in biological systems, though activity coefficient corrections may be necessary for precise calculations at higher ionic strengths [13]. The temperature dependence of the pKa must be incorporated into the equation for accurate pH predictions at temperatures other than 25°C, using the relationship: pKa(T) = -1041.77/T + 51.0459 - 6.97646lnT [1].

Ion Binding Properties

Metal Ion Interactions

POPSO demonstrates limited but significant metal ion binding capacity, particularly with copper(II) ions. Research has established that POPSO binds with Cu²⁺ ions, though the binding is generally characterized as weak compared to strong chelating agents [14] [15]. The copper binding interaction has been observed to enhance copper uptake and toxicity in algae, suggesting that the POPSO-copper complex remains bioavailable and potentially more toxic than free copper ions [6].

The metal ion binding mechanism involves the nitrogen atoms in the piperazine ring and the sulfonate groups, which can coordinate with metal ions through electrostatic and coordinative interactions. Unlike stronger chelating agents such as EDTA or EGTA, POPSO's metal binding capacity is limited by its bidentate nature and the relatively weak donor strength of its functional groups [14]. The binding affinity follows the Irving-Williams series for divalent metal ions, with Cu²⁺ showing higher affinity than other common biological metals such as Zn²⁺, Mn²⁺, or Mg²⁺.

Comparative Metal Chelation Analysis

Comparative analysis of POPSO's metal chelation properties with other Good's buffers reveals its intermediate position in terms of metal binding capacity. HEPES, MOPS, and PIPES demonstrate minimal metal chelation, making them preferable for applications involving metal-sensitive systems [14] [16]. In contrast, POPSO exhibits weak chelation properties, primarily toward copper ions, positioning it between the non-chelating buffers and stronger metal-binding buffers like TRICINE.

The comparative analysis indicates that POPSO's metal binding constants are significantly lower than those of dedicated chelating agents. For copper ions, POPSO demonstrates stability constants in the range of 10³ to 10⁴ M⁻¹, compared to EDTA's stability constants exceeding 10¹⁸ M⁻¹ for the same metal [17]. This moderate binding capacity means that POPSO can interact with metal ions without completely sequestering them from biological systems, though care must be taken in applications where metal ion availability is critical.

The chelation selectivity analysis reveals that POPSO shows preferential binding to copper over other physiologically relevant metals such as zinc, manganese, and magnesium [14]. This selectivity pattern is consistent with the hard-soft acid-base theory, where the nitrogen and sulfonate donors in POPSO show preference for borderline metal ions like copper over hard metal ions like magnesium or soft metal ions like zinc.

Electrolyte Effects on Buffer Performance

The performance of POPSO as a buffer is significantly influenced by electrolyte composition and concentration, affecting both its acid-base properties and metal ion interactions. High ionic strength conditions typically encountered in biological systems (0.1-0.2 M) can modify the apparent pKa through activity coefficient changes and alter the buffer's metal binding capacity through competitive ion effects [18].

Specific electrolyte effects include competition between buffer molecules and salt ions for metal binding sites, modification of the buffer's protonation state through ionic strength effects, and changes in the hydration environment around the buffer molecules [19]. Sodium chloride, commonly present in biological systems, demonstrates minimal direct interaction with POPSO but affects the buffer's behavior through ionic strength modifications and activity coefficient changes.

The electrolyte composition also influences the buffer's effectiveness in maintaining pH stability under varying conditions. High concentrations of divalent cations (Ca²⁺, Mg²⁺) can compete with protons for binding sites on the buffer molecule, potentially reducing the effective buffer capacity [18]. Similarly, anions such as phosphate can form ion pairs with metal ions, affecting the availability of metals for interaction with POPSO and altering the overall system equilibrium.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant